N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactionsSpecific reagents and conditions such as the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene have been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its complex structure.
Material Science: The compound could be explored for its electronic properties and used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism by which N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The thiazole and pyridine rings may play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (Vitamin B6) are well-known for their biological significance.
Uniqueness
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties not found in simpler thiazole or pyridine derivatives.
Properties
CAS No. |
303162-81-4 |
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Molecular Formula |
C27H27N3O2S |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C27H27N3O2S/c1-4-25-30-26(20-7-5-6-18(2)16-20)27(33-25)21-14-15-28-23(17-21)29-24(31)13-10-19-8-11-22(32-3)12-9-19/h5-9,11-12,14-17H,4,10,13H2,1-3H3,(H,28,29,31) |
InChI Key |
CKUNYUGWEQFDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CCC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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